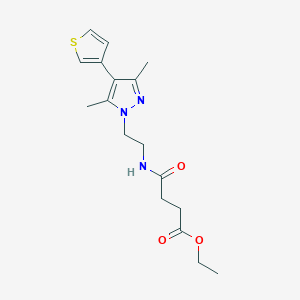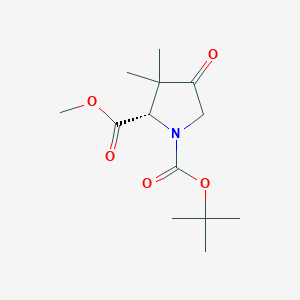
Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate” likely refers to a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “Boc” in the name suggests the presence of a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the Boc protecting group, and the methyl ester. These functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For instance, the Boc group could be removed under acidic conditions, and the ester could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and Boc groups could impact its solubility, while the pyrrolidine ring could influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Advanced Catalysis
Silica-based nanoparticles functionalized with this compound have attracted significant attention due to their promising physiochemical characteristics. These nanoparticles can serve as efficient catalysts in various reactions. The surface modification step plays a crucial role in enhancing their catalytic activity. Researchers have explored their use in organic transformations, asymmetric synthesis, and green chemistry processes .
Drug Delivery Systems
The surface modification of silica nanoparticles with this compound allows for precise drug delivery. These functionalized nanoparticles can encapsulate therapeutic agents and release them at specific sites, improving drug efficacy and minimizing side effects. Their biocompatibility and tunable surface properties make them suitable candidates for targeted drug delivery .
Biomedical Applications
Silica-based materials functionalized with this compound find applications in biomedicine. They can be used as imaging agents, drug carriers, and tissue scaffolds. Their controlled release properties and biodegradability contribute to their success in diagnostics and therapeutics. Researchers explore their potential in cancer therapy, wound healing, and tissue engineering .
Environmental Remediation
Functionalized silica nanoparticles play a vital role in environmental cleanup. They can adsorb pollutants, heavy metals, and organic contaminants from water and soil. Surface modification enhances their adsorption capacity, making them effective in treating contaminated environments. Researchers investigate their use in water purification, soil remediation, and air filtration .
Wastewater Treatment
Silica-based nanomaterials functionalized with this compound can efficiently remove pollutants from wastewater. Their large surface area and tailored surface properties allow for effective adsorption of organic and inorganic species. Researchers explore their application in treating industrial effluents and municipal wastewater .
Construction Materials
Silica-based materials modified with this compound can enhance the properties of construction materials. They improve the mechanical strength, durability, and resistance to environmental factors. Researchers investigate their use as additives in cement, concrete, and coatings, contributing to sustainable and resilient infrastructure .
These applications highlight the versatility and potential impact of Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate in various scientific and practical contexts. Further research and development will continue to uncover new possibilities for this intriguing compound .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the compound could serve as a useful synthetic intermediate for the preparation of other complex molecules .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8(15)13(4,5)9(14)10(16)18-6/h9H,7H2,1-6H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLDAHDAOFWGW-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




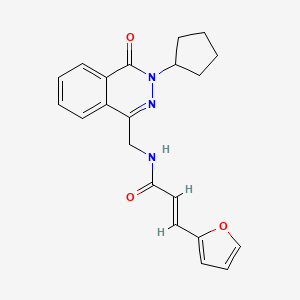
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2639305.png)
![6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2639306.png)
![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide](/img/structure/B2639310.png)
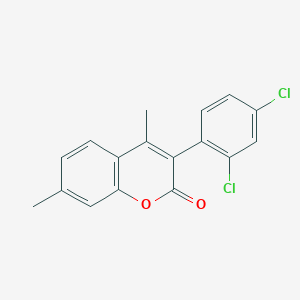
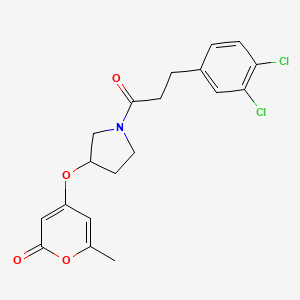
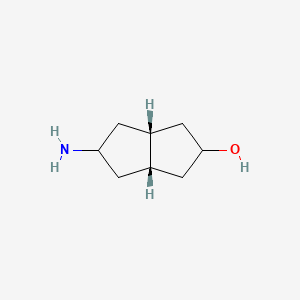
![1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2639315.png)

![N,N'-Bis[(3-chlorophenyl)methyl]oxamide](/img/structure/B2639317.png)
